molecular formula C16H14FNO2 B2866337 N-(4-fluoro-2-methylphenyl)-3-oxo-3-phenylpropanamide CAS No. 793679-40-0

N-(4-fluoro-2-methylphenyl)-3-oxo-3-phenylpropanamide

Cat. No. B2866337
CAS RN: 793679-40-0
M. Wt: 271.291
InChI Key: AKPPMUIFVLPPMP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(4-fluoro-2-methylphenyl)-3-oxo-3-phenylpropanamide” would likely be complex, given the presence of multiple functional groups . The compound likely contains a fluorinated phenyl group, a methyl group, and a propanamide group .


Chemical Reactions Analysis

The chemical reactions involving “N-(4-fluoro-2-methylphenyl)-3-oxo-3-phenylpropanamide” would likely depend on the specific conditions and reagents used . Fluorinated compounds are often used in various applications due to their unique chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-fluoro-2-methylphenyl)-3-oxo-3-phenylpropanamide” would likely depend on its exact molecular structure . For example, similar fluorinated compounds often have unique properties such as high thermal stability and resistance to oxidation .

Scientific Research Applications

Discovery and Drug Development

Research has shown the potential of structurally similar compounds in the development of selective and efficacious inhibitors targeting various kinases within the Met kinase superfamily. These compounds have demonstrated significant tumor stasis in model systems and have progressed to clinical trials due to their promising pharmacokinetic and safety profiles (G. M. Schroeder et al., 2009).

Molecular Docking and Spectroscopic Studies

A study characterized N-[4-cyano-3-(trifluoromethyl) phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide, utilizing spectroscopic techniques and molecular docking to investigate its interactions with prostate cancer proteins, providing insights into the compound's biological activities and potential therapeutic applications (B. Chandralekha et al., 2019).

Synthesis and Antibacterial Activity

The synthesis of new thiourea derivatives, including those with halogenated phenyl substituents, has been explored for their potential antibacterial and antibiofilm activities, highlighting the relevance of these compounds in developing novel antimicrobial agents (Carmen Limban et al., 2011).

Future Directions

The use of fluorinated compounds in various fields, including pharmaceuticals and materials science, is a topic of ongoing research . Therefore, “N-(4-fluoro-2-methylphenyl)-3-oxo-3-phenylpropanamide” and similar compounds may have potential future applications.

properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-3-oxo-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2/c1-11-9-13(17)7-8-14(11)18-16(20)10-15(19)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPPMUIFVLPPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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